molecular formula C16H24O7 B566031 tetranor-PGDM CAS No. 70803-91-7

tetranor-PGDM

Cat. No.: B566031
CAS No.: 70803-91-7
M. Wt: 328.36 g/mol
InChI Key: VNJBSPJILLFAIC-BZPMIXESSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Tetranor-PGDM is a metabolite of Prostaglandin D2 (PGD2) and its primary targets are the D prostanoid receptors . These receptors play a crucial role in modulating vascular, platelet, and leukocyte function .

Mode of Action

This compound, being a metabolite of PGD2, reflects the biosynthesis of PGD2 in the body . It is produced by the action of either a lipocalin (L)-like or hemopoietic (H) PGD synthase . Both enzymes may form PGD2 in vitro, but it is unclear which PGDS enzyme predominates under varied conditions in vivo .

Biochemical Pathways

The biochemical pathway of this compound involves the conversion of arachidonic acid to PGD2 by the cyclooxygenase (COX) enzyme . This PGD2 is then metabolized to form this compound, which is detectable in human and mouse urine .

Pharmacokinetics

It is known that this compound is a major metabolite of pgd2 that is detectable in human and mouse urine . This suggests that it is excreted from the body through the urinary system.

Result of Action

The action of this compound reflects the biosynthesis of PGD2 in the body . In the brain, PGD2 produces normal physiological sleep and lowering of body temperature . Further pharmacological actions include inhibition of platelet aggregation and relaxation of vascular smooth muscle .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, urinary levels of this compound were reported to be increased in some diseases, including food allergy, Duchenne muscular dystrophy, and aspirin-intolerant asthma . .

Biochemical Analysis

Biochemical Properties

Tetranor-PGDM reflects the biosynthesis of PGD2 in mice and humans . It interacts with various enzymes and proteins, including cyclooxygenase (COX), which is involved in its formation from arachidonic acid .

Cellular Effects

This compound influences cell function by modulating vascular, platelet, and leukocyte function in vitro . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is involved in the activation of D prostanoid receptors (DPs), which mediate the vasorelaxant and bronchodilator effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that the levels of this compound and a related PGD2 metabolite in human urine were found to be 1.5 ± 0.3 and 0.6 ± ng/mg creatinine, respectively .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . The assay exhibited a half-maximal inhibition concentration (IC 50) of 1.79ng/mL, limit of detection (LOD) of 0.0498ng/mL, and range of quantitation (ROQ) value of 0.252 to 20.2ng/mL .

Metabolic Pathways

This compound is involved in the metabolic pathways of PGD2. It interacts with enzymes such as COX-1 and COX-2, which are involved in its formation from arachidonic acid .

Transport and Distribution

It is known that it is detectable in human and mouse urine, indicating that it is excreted from the body through the urinary system .

Subcellular Localization

Given its role as a metabolite of PGD2, it is likely to be found in the cytoplasm where it can interact with various enzymes and proteins involved in its metabolic pathway .

Preparation Methods

The preparation of tetranor-PGDM involves the enzymatic conversion of prostaglandin D2. This process can be studied using mass spectrometry to identify the metabolite in mouse and human urine .

Properties

IUPAC Name

8-[(1R,2R,3S)-2-(2-carboxyethyl)-3-hydroxy-5-oxocyclopentyl]-6-oxooctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O7/c17-10(3-1-2-4-15(20)21)5-6-11-12(7-8-16(22)23)14(19)9-13(11)18/h11-12,14,19H,1-9H2,(H,20,21)(H,22,23)/t11-,12-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNJBSPJILLFAIC-BZPMIXESSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1=O)CCC(=O)CCCCC(=O)O)CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]([C@H](C1=O)CCC(=O)CCCCC(=O)O)CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101348012
Record name 8-[(1R,2R,3S)-2-(2-carboxyethyl)-3-hydroxy-5-oxocyclopentyl]-6-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101348012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70803-91-7
Record name 8-[(1R,2R,3S)-2-(2-carboxyethyl)-3-hydroxy-5-oxocyclopentyl]-6-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101348012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is tetranor-PGDM and what is its significance in research?

A: 11,15-Dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid, commonly known as this compound, is a key metabolite of prostaglandin D2 (PGD2). [, , ] Its significance lies in its potential as a non-invasive biomarker for various conditions involving mast cell activation and inflammation. [, , , ]

Q2: How is this compound produced in the body?

A: this compound is generated through the metabolic breakdown of PGD2. This process primarily involves cyclooxygenase (COX) enzymes, specifically COX-1, as evidenced by studies in both mice and humans. []

Q3: Why is measuring urinary this compound levels considered a valuable tool in research?

A: Unlike measuring PGD2 directly, which can be challenging due to its instability, quantifying its urinary metabolite offers a more stable and reliable reflection of PGD2 production in the body. [, ]

Q4: Which diseases or conditions have been linked to altered urinary this compound levels?

A4: Research has found associations between elevated urinary this compound and various conditions, including:

  • Food allergy: [, , ] Studies have shown a correlation between urinary this compound levels and the severity of allergic reactions to food. []
  • Aspirin-intolerant asthma (AIA): [, ] Individuals with AIA exhibit higher baseline urinary this compound levels, suggesting chronic mast cell activation. []
  • Muscular dystrophy: [, ] Urinary this compound is being explored as a potential biomarker for monitoring disease progression and treatment efficacy in muscular dystrophy. []
  • Mast cell activation syndromes (MAS): [] This includes conditions like systemic mastocytosis and chronic urticaria, where mast cells are abnormally activated. []

Q5: What analytical techniques are commonly employed to measure this compound levels in urine?

A5: Several methods have been developed and validated for accurately quantifying urinary this compound levels:

  • Enzyme immunoassay (EIA): [, , , ] This method provides a relatively simple and cost-effective approach for measuring this compound.
  • High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS): [, ] This technique offers high sensitivity and specificity, enabling precise quantification even at low concentrations.
  • Online solid-phase extraction coupled with liquid chromatography-tandem mass spectrometry (online SPE-LC-MS/MS): [] This approach combines the advantages of automated extraction with the sensitivity of LC-MS/MS, enabling high-throughput analysis of this compound and other related metabolites like tetranor-PGEM. []

Q6: How reliable are these analytical methods for this compound measurement?

A: Studies have demonstrated the validity and reliability of these analytical methods, showing good accuracy, precision, and specificity for quantifying this compound in urine samples. [, ]

Q7: Are there any limitations to using urinary this compound as a biomarker?

A7: While promising, there are some limitations:

  • Influence of medications: Certain drugs, particularly COX inhibitors like aspirin and other non-steroidal anti-inflammatory drugs (NSAIDs), can influence PGD2 production and thus, urinary this compound levels. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.